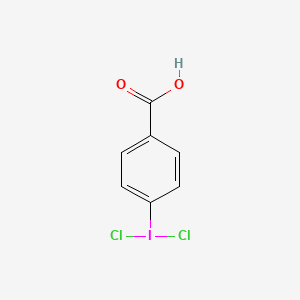

Benzoic acid, p-(dichloroiodo)-(8CI)

Description

Evolution and Significance of Hypervalent Iodine Reagents in Modern Organic Synthesis

The journey of hypervalent iodine chemistry began in 1886 with the synthesis of (dichloroiodo)benzene by Conrad Willgerodt. organic-chemistry.orgorgsyn.org However, it was not until the latter half of the 20th century that the synthetic potential of these compounds was fully realized. nih.govresearchgate.netbrainly.in The resurgence of interest was driven by the need for reagents that could perform complex chemical transformations under mild conditions, with high selectivity and reduced toxicity compared to heavy metal counterparts like lead, mercury, and chromium. orgsyn.orgarkat-usa.org

Hypervalent iodine(III) and iodine(V) reagents are now routinely employed in a wide array of oxidative transformations. nih.govresearchgate.net Their significance lies in their ability to mediate a diverse range of reactions, including oxidations of alcohols and phenols, α-functionalization of carbonyl compounds, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbrainly.in Furthermore, the development of catalytic systems utilizing hypervalent iodine compounds has opened new avenues for more sustainable and efficient chemical processes. researchgate.net

Classification of Hypervalent Iodine(III) Reagents with Emphasis on (Dichloroiodo)arenes

Hypervalent iodine(III) compounds, also known as λ³-iodanes, are broadly classified based on the nature of the ligands attached to the iodine atom. orgsyn.orgsemanticscholar.org A common classification distinguishes between compounds with one, two, or three carbon ligands on the iodine center.

(Dichloroiodo)arenes, such as Benzoic acid, p-(dichloroiodo)-(8CI), fall into the category of organoiodine(III) compounds with one organic ligand and two heteroatom ligands (in this case, chlorine). These compounds are characterized by a T-shaped geometry around the central iodine atom, as predicted by VSEPR theory, with the two electronegative chlorine atoms occupying the axial positions and the organic substituent and two lone pairs of electrons in the equatorial positions. orgsyn.org The bonding in these molecules is described by a three-center, four-electron (3c-4e) bond along the Cl-I-Cl axis, which accounts for their characteristic reactivity. orgsyn.org

Table 1: Classification of Selected Hypervalent Iodine(III) Reagents

| Class | General Formula | Example |

| (Diacetoxyiodo)arenes | ArI(OAc)₂ | (Diacetoxyiodo)benzene (B116549) |

| (Dichloroiodo)arenes | ArICl₂ | Benzoic acid, p-(dichloroiodo)-(8CI) |

| Iodosylarenes | ArIO | Iodosylbenzene |

| Diaryliodonium salts | [Ar₂I]⁺X⁻ | Diphenyliodonium triflate |

Historical Context and Development of Benzoic Acid-Derived Hypervalent Iodine Reagents

The development of (dichloroiodo)arenes dates back to the pioneering work of Willgerodt in 1886, who first prepared (dichloroiodo)benzene by passing chlorine gas through a solution of iodobenzene (B50100). organic-chemistry.orgnist.gov This method remains a fundamental approach for the synthesis of many (dichloroiodo)arenes.

The synthesis of benzoic acid-derived hypervalent iodine reagents, including the p-(dichloroiodo) derivative, follows a similar principle. The precursor, p-iodobenzoic acid, can be synthesized through various methods, such as the diazotization of p-aminobenzoic acid followed by treatment with potassium iodide, or the oxidation of p-toluic acid followed by iodination. orgsyn.orgorgsyn.orgyoutube.com

The direct chlorination of p-iodobenzoic acid with chlorine gas or other chlorinating agents yields Benzoic acid, p-(dichloroiodo)-(8CI). The presence of the carboxylic acid group influences the reactivity and solubility of the reagent compared to simpler (dichloroiodo)arenes like (dichloroiodo)benzene.

Overview of the Current Research Landscape for Benzoic Acid, p-(dichloroiodo)-(8CI)

Current research on hypervalent iodine reagents is focused on expanding their synthetic applications, developing catalytic and recyclable systems, and designing novel reagents with enhanced reactivity and selectivity. nih.govresearchgate.net While extensive research has been conducted on reagents like (diacetoxyiodo)benzene (PIDA) and Dess-Martin periodinane, specific studies focusing solely on "Benzoic acid, p-(dichloroiodo)-(8CI)" are less prevalent in the literature.

However, the principles governing the reactivity of (dichloroiodo)arenes are applicable to this compound. It is recognized as a valuable oxidizing and chlorinating agent. organic-chemistry.orgnih.gov The carboxylic acid functionality offers a handle for immobilization on solid supports, potentially leading to the development of recyclable reagent systems. Research in the broader field of hypervalent iodine chemistry continues to uncover new transformations where benzoic acid-derived reagents could offer unique advantages, particularly in reactions where solubility and acidity play a crucial role. The development of more environmentally benign synthetic routes to these reagents, avoiding the use of hazardous materials like gaseous chlorine, is also an active area of investigation. nist.gov

Table 2: Key Research Areas for (Dichloroiodo)arenes

| Research Area | Focus | Potential Relevance to Benzoic acid, p-(dichloroiodo)-(8CI) |

| Oxidative Transformations | Oxidation of alcohols, sulfides, and other functional groups. | Potential for selective oxidations under mild conditions. |

| Chlorination Reactions | Electrophilic and radical chlorination of various substrates. | Use as a solid, safer alternative to gaseous chlorine for chlorination. |

| Catalysis | Development of catalytic cycles involving in situ generation of the hypervalent iodine species. | The carboxylic acid group could influence catalyst design and performance. |

| Recyclable Reagents | Immobilization on solid supports or use of tagged reagents for easy separation. | The benzoic acid moiety is ideal for attachment to polymers or other supports. |

Properties

Molecular Formula |

C7H5Cl2IO2 |

|---|---|

Molecular Weight |

318.92 g/mol |

IUPAC Name |

4-(dichloro-λ3-iodanyl)benzoic acid |

InChI |

InChI=1S/C7H5Cl2IO2/c8-10(9)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) |

InChI Key |

KFNFYVIKLJWZJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)I(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, P Dichloroiodo 8ci and Its Derivatives

Preparative Routes to Aryliodine(III) Dichlorides

Aryliodine(III) dichlorides are commonly synthesized through the oxidation of the corresponding iodoarenes. Two principal methods are the direct halogenation with chlorine gas and oxidative halogenation using greener oxidant systems.

The most traditional and straightforward method for preparing aryliodine(III) dichlorides is the direct reaction of an iodoarene with molecular chlorine (Cl₂). arkat-usa.org This method is effective for a range of iodoarenes, including those with electron-withdrawing substituents such as a carboxylic acid group.

For instance, the synthesis of 3-(dichloroiodo)benzoic acid can be achieved by this direct chlorination pathway. The reaction involves passing chlorine gas through a solution of 3-iodobenzoic acid. While effective, this approach has drawbacks related to the handling of hazardous and corrosive gaseous chlorine. mdpi.com In a comparative study, the direct chlorination of 3-iodobenzoic acid resulted in an 82% isolated yield of the corresponding dichloride. nih.gov This serves as a benchmark for newer, more sustainable methods.

Table 1: Synthesis of 3-(dichloroiodo)benzoic acid via Direct Chlorination

| Starting Material | Reagent | Yield | Reference |

|---|

In response to the hazards associated with using elemental chlorine, oxidative halogenation has emerged as a more environmentally friendly alternative. mdpi.comnih.gov This strategy involves the in situ generation of the chlorinating agent from a halide source using a safe and powerful oxidant. A notable example is the use of aqueous hydrogen peroxide (H₂O₂) in combination with hydrochloric acid (HCl). nih.govnih.gov

This transformation is particularly efficient when conducted in a fluorinated alcohol medium, such as 1,1,1-trifluoroethanol (TFE). nih.govnih.gov TFE is not merely a solvent; it actively participates in the reaction by activating the hydrogen peroxide, which facilitates the oxidation of HCl to molecular chlorine at ambient temperature. nih.govmdpi.com The primary byproduct of using H₂O₂ as the terminal oxidant is water, which significantly enhances the atom economy and simplifies product isolation. nih.gov

This method has been successfully applied to a variety of aryl iodides, yielding aryliodine(III) dichlorides in good to excellent yields (72–91%). nih.govnih.gov However, the reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups facilitate the transformation, but the resulting products can be unstable and decompose to form chlorinated arenes. nih.govnih.gov Conversely, electron-withdrawing groups, such as the carboxyl group in 3-iodobenzoic acid, slow the reaction down, necessitating longer reaction times and a higher concentration of HCl to achieve a good yield. nih.gov

Table 2: Oxidative Chlorination of Various Iodoarenes using HCl/H₂O₂ in TFE

| Iodoarene | Product | Yield | Reference |

|---|---|---|---|

| Iodobenzene (B50100) | (Dichloroiodo)benzene | 91% | nih.gov |

| 4-Iodotoluene | 4-(Dichloroiodo)toluene | 88% | nih.gov |

| 4-Iodoanisole | 4-(Dichloroiodo)anisole | Decomposes | nih.gov |

| 3-Iodobenzoic acid | 3-(Dichloroiodo)benzoic acid | 78% | nih.gov |

Synthesis of Recyclable Hypervalent Iodine Reagents Derived from Benzoic Acid

A significant drawback of using stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which can be difficult to separate from the desired reaction products. nsf.govthieme-connect.com To address this, considerable research has focused on developing recyclable reagents. eurekaselect.comnsf.govscilit.com Benzoic acid derivatives are particularly well-suited for this purpose.

By incorporating a carboxylic acid group onto the iodoarene scaffold, the resulting hypervalent iodine reagent and its reduced form, the corresponding iodobenzoic acid, possess distinct solubility properties. acs.orgbeilstein-journals.org For example, after an oxidation or chlorination reaction using a reagent like 3-(dichloroiodo)benzoic acid, the reduced byproduct, 3-iodobenzoic acid, can be easily separated from the non-acidic organic product. acs.org

Two common recovery strategies are:

Basic Aqueous Workup : The reaction mixture is treated with an aqueous basic solution. The acidic 3-iodobenzoic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. The organic product remains in the organic phase. Subsequent acidification of the aqueous layer with an acid like HCl precipitates the pure 3-iodobenzoic acid, which can be recovered by filtration. acs.orgbeilstein-journals.org

Ion-Exchange Resin : The reaction mixture is passed through an anion-exchange resin (e.g., Amberlite IRA-900). The acidic 3-iodobenzoic acid is captured by the resin, allowing for the simple isolation of the product by filtration and evaporation of the solvent. The iodobenzoic acid can then be liberated from the resin by treatment with aqueous HCl, allowing for its recovery in high yield (91-95%). thieme-connect.comacs.orgbeilstein-journals.org

This recovered iodobenzoic acid can then be re-oxidized to regenerate the active hypervalent iodine reagent, establishing a sustainable reaction cycle. acs.org

Green and Sustainable Approaches in Hypervalent Iodine Reagent Synthesis

The development of recyclable reagents is a key aspect of green chemistry, but sustainability in hypervalent iodine chemistry also encompasses the synthesis of the reagents themselves. stias.ac.zaeurekaselect.comscilit.com The shift from hazardous reagents like chlorine gas to systems like H₂O₂/HCl is a prime example of this trend. nih.govnsf.gov

Key principles of green chemistry applied to this field include:

Atom Economy : Utilizing oxidants like hydrogen peroxide, which produces only water as a byproduct, maximizes the incorporation of atoms from the reactants into the desired product. nih.gov

Catalysis : Efforts are ongoing to develop catalytic systems where the hypervalent iodine species is regenerated in situ, minimizing waste from the outset. nih.gov Anodic oxidation of aryl iodides is another electrochemical approach that eliminates the need for chemical oxidants entirely. researchgate.net

The synthesis of p-(dichloroiodo)benzoic acid via the oxidative halogenation method using H₂O₂ in TFE exemplifies these principles, providing a greener route to a valuable class of chemical reagents. nih.govnih.gov

Derivatization and Functionalization Strategies of the p-(dichloroiodo)benzoic acid Scaffold

Aryliodine(III) dichlorides, such as p-(dichloroiodo)benzoic acid, are not only useful reagents in their own right but also serve as versatile precursors for a wide array of other hypervalent iodine(III) compounds. arkat-usa.org The dichloro-λ³-iodanyl group can undergo ligand exchange reactions, allowing for the synthesis of diverse reagents with tailored reactivity.

Common derivatizations include:

Iodosylarenes : Alkaline hydrolysis of (dichloroiodo)arenes replaces the two chloro ligands with an oxygen atom, forming iodosylarenes (Ar-IO). For example, hydrolysis of p-(dichloroiodo)benzoic acid would yield p-iodosylbenzoic acid. These compounds are often polymeric and serve as oxygen transfer agents. arkat-usa.org

[Bis(acyloxy)iodo]arenes : Reaction with carboxylic acids or their salts leads to the formation of [bis(acyloxy)iodo]arenes (ArI(OCOR)₂). A prominent example is (diacetoxyiodo)benzene (B116549) (PIDA), but the benzoic acid scaffold allows for the creation of recyclable versions like 3-[bis(trifluoroacetoxy)iodo]benzoic acid. acs.org

(Difluoroiodo)arenes : Treatment with sources of fluoride (B91410) can convert the dichlorides into the corresponding (difluoroiodo)arenes (ArIF₂), which are used in selective fluorination reactions. arkat-usa.orgacs.org

Diaryliodonium Salts : (Dichloroiodo)arenes can be precursors in the synthesis of diaryliodonium salts ([Ar₂I]⁺X⁻), which are powerful arylating agents. nih.gov

These derivatization strategies significantly broaden the synthetic utility of the p-(dichloroiodo)benzoic acid scaffold, enabling access to a wide range of hypervalent iodine reagents for various chemical transformations. acs.org

Mechanistic Insights into Reactions Involving Benzoic Acid, P Dichloroiodo 8ci

General Reactivity Modes of Iodine(III) Compounds

The reactions of iodine(III) compounds are primarily described through a sequence of fundamental steps that enable oxidation and group transfer. researchgate.netrsc.org These core reactivity modes are foundational to understanding the transformations mediated by Benzoic acid, p-(dichloroiodo)-(8CI) .

Ligand Exchange: This is often the initial step in many reactions, where one or both of the axial ligands on the iodine(III) center are replaced by a nucleophile or substrate. acs.orgrsc.org This process is crucial for introducing the substrate into the coordination sphere of the iodine atom, setting the stage for subsequent transformations.

Oxidative Addition: While more characteristic of transition metals, analogous processes are observed in hypervalent iodine chemistry where the iodine center's coordination number and oxidation state formally increase upon interaction with a substrate. researchgate.net

Reductive Elimination: This is the key bond-forming step where two ligands attached to the iodine center are expelled, forming a new bond between them. researchgate.netprinceton.edu The iodine atom is simultaneously reduced from I(III) to I(I), typically yielding an iodoarene byproduct. princeton.edu

Ligand Coupling: This term is often used in hypervalent iodine chemistry to describe the concerted process of reductive elimination. rsc.org The pathway of ligand coupling is highly dependent on the nature of the ligands, the reaction partner, and the specific conditions employed. rsc.org

These processes collectively allow iodine(III) reagents to act as effective oxidants and mediators for a variety of chemical transformations. acs.orgrsc.org

Role of Hypervalent Iodine Species as Electrophiles and Oxidants in Transformations

Hypervalent iodine(III) compounds, including Benzoic acid, p-(dichloroiodo)-(8CI) , function as potent electrophiles and oxidants in organic synthesis. rsc.orgnih.gov The high electrophilicity of the iodine atom is a direct consequence of the polarized 3c-4e bond, which renders the central iodine atom partially positive and susceptible to nucleophilic attack. rsc.org This electrophilic nature, combined with the excellent leaving group ability of the aryl iodonio group, is the cornerstone of its reactivity. princeton.edu

As oxidants, these reagents facilitate transformations by accepting two electrons from a substrate, leading to the reduction of I(III) to I(I). rsc.orgprinceton.edu They are often considered environmentally benign alternatives to toxic heavy-metal oxidants like Pb(IV), Hg(II), and Tl(III). rsc.org Their synthetic applications are extensive, encompassing oxidative coupling, halogenations, and the synthesis of heterocyclic compounds. rsc.org The reactivity of λ³-iodanes like Benzoic acid, p-(dichloroiodo)-(8CI) , which are of the general formula ArIL₂, is primarily that of an oxidizing agent, a characteristic that requires the presence of two heteroatom ligands. rsc.org

Proposed Reaction Mechanisms for Benzoic Acid, p-(dichloroiodo)-(8CI)-Mediated Transformations

While specific mechanistic studies for Benzoic acid, p-(dichloroiodo)-(8CI) are not extensively detailed in the literature, its reactivity is known to be analogous to that of (dichloroiodo)benzene. It serves as a recyclable reagent for reactions such as the vicinal chloromethoxylation of unsaturated compounds.

A plausible mechanism for the dichlorination of a nucleophile, such as an isonitrile, mediated by a (dichloroiodo)arene is depicted below.

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The reaction initiates with the hypervalent iodine center of the (dichloroiodo)arene acting as an electrophile, which is attacked by the nucleophilic carbon atom of the isonitrile substrate. This forms an initial intermediate. nih.gov |

| 2. Intermolecular Nucleophilic Substitution | A chloride ion then participates in an intermolecular nucleophilic substitution, resulting in the formation of a new C-Cl bond and a subsequent intermediate species. nih.gov |

| 3. Reductive Elimination | The final step involves reductive elimination from the iodine center, yielding the dichlorinated product and the corresponding iodoarene byproduct, in this case, p-iodobenzoic acid. nih.gov |

In the context of vicinal functionalization of alkenes, the mechanism involves the electrophilic addition of the iodine(III) reagent to the double bond. For instance, in a vicinal difunctionalization, the process can be generalized as follows:

| Step | Description |

|---|---|

| 1. Electrophilic Addition | The (dichloroiodo)arene interacts with the π-bond of the alkene, leading to a vicinal chloroiodination intermediate. The regioselectivity of this step is often dictated by the stabilization of a developing carbocation on the more substituted carbon. acs.orgnih.gov |

| 2. Formation of a Bridged Ion | The departure of the iodoarene leaving group can lead to the formation of a bridged intermediate, such as a chloronium or phenonium ion. acs.orgnih.gov |

| 3. Nucleophilic Attack | A final regioselective attack by a nucleophile (e.g., a chloride ion or a solvent molecule like methanol) opens the bridged intermediate to afford the final vicinal difunctionalization product. acs.orgnih.gov |

Influence of Electronic and Steric Effects on Reaction Pathways

The reaction pathways and reactivity of aryl iodine(III) reagents are significantly influenced by both electronic and steric factors.

Electronic Effects: The presence of the electron-withdrawing carboxylic acid group at the para-position of Benzoic acid, p-(dichloroiodo)-(8CI) is expected to enhance the electrophilicity of the iodine center. This generally increases its reactivity as an oxidant. In studies of related compounds, it has been observed that the efficiency of cross-coupling reactions increases with the transfer of electron-poor aryl groups from the hypervalent iodine salt. beilstein-journals.org However, in some transformations, the reactions have been shown to be relatively insensitive to the electronic effects of substituents on the iodoarene. lookchem.com

Steric Effects: Steric hindrance plays a critical role, particularly in asymmetric synthesis where chiral iodoarene catalysts are employed. Sterically hindered substituents on the catalyst can be essential for creating a specific chiral environment around the iodine center, thereby influencing enantioselectivity. nih.gov In other contexts, increasing the steric bulk of ligands can lead to slightly better enantioselectivity in certain cyclization reactions. rsc.org The reactivity of iodoarene catalysts can be directly influenced by the steric properties of the substituents on the aromatic ring. organic-chemistry.org

Evidence for Radical Species in Reactions Catalyzed or Mediated by Hypervalent Iodine Compounds

Beyond ionic pathways, hypervalent iodine(III) compounds can also engage in reactions involving radical intermediates. acs.org Evidence for the generation of radical species comes from various transformations that cannot be explained by purely ionic mechanisms. acs.orgresearchgate.net

Radical generation can occur through two primary pathways:

Homolytic Cleavage: The weak hypervalent I-L bond can undergo homolysis upon thermal or photochemical stimulation, generating radical species. acs.orgresearchgate.net

Single Electron Transfer (SET): Iodine(III) reagents can act as single electron oxidants. An electron can be transferred from a suitable donor (such as an electron-rich arene) to the λ³-iodane, resulting in its one-electron reduction and the formation of a radical cation. acs.orgresearchgate.netresearchgate.net

These radical intermediates can then participate in a variety of subsequent reactions, including additions to π-systems and C-H functionalizations. acs.orgresearchgate.net For example, the reaction of certain substrates with PhI(OAc)₂ and iodine is presumed to proceed via an aminyl radical cyclization pathway. beilstein-journals.org The ability of hypervalent iodine reagents to generate radicals under mild conditions has made them valuable tools in modern radical chemistry. acs.orgnih.gov

Applications of Benzoic Acid, P Dichloroiodo 8ci in Organic Synthesis

Oxidative Transformations

Hypervalent iodine(III) compounds are well-established oxidizing agents, capable of effecting a variety of oxidative transformations under mild conditions.

While specific studies detailing the use of p-(dichloroiodo)benzoic acid for the oxidation of alcohols to carbonyl compounds are not readily found, other (dichloroiodo)arenes are known to perform this transformation. organic-chemistry.org Generally, these reactions convert primary alcohols to aldehydes and secondary alcohols to ketones. chemguide.co.ukchemguide.co.uk The reactions are often carried out in the presence of a base and a catalytic amount of a radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org It is plausible that p-(dichloroiodo)benzoic acid could serve as a competent oxidant in such a system.

Hypothetical Reaction Data for Oxidation of Alcohols:

| Entry | Substrate (Alcohol) | Product (Carbonyl) | Hypothetical Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | Data not available |

| 2 | 2-Butanol | 2-Butanone | Data not available |

| 3 | Cyclohexanol | Cyclohexanone | Data not available |

| 4 | 1-Octanol | Octanal | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for p-(dichloroiodo)benzoic acid were not found.

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, and various hypervalent iodine reagents have been employed for this purpose. researchgate.netorganic-chemistry.org These reagents offer an advantage over more powerful oxidants that can lead to over-oxidation to the corresponding sulfone. Although direct experimental evidence for the use of p-(dichloroiodo)benzoic acid is lacking, its structural similarity to other effective reagents suggests it would likely facilitate this conversion, providing the corresponding sulfoxides in good yields under mild conditions. researchgate.net

Hypothetical Reaction Data for Oxidation of Sulfides:

| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Hypothetical Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | Data not available |

| 2 | Dibenzyl sulfide | Dibenzyl sulfoxide | Data not available |

| 3 | Diethyl sulfide | Diethyl sulfoxide | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for p-(dichloroiodo)benzoic acid were not found.

Hypervalent iodine reagents are known to promote intramolecular oxidative cyclization reactions, leading to the formation of various heterocyclic compounds. beilstein-journals.org These reactions often proceed via the formation of a reactive iodonium (B1229267) intermediate, which is then attacked by an internal nucleophile. While there are no specific examples in the literature of p-(dichloroiodo)benzoic acid being used for this purpose, it is a plausible application given the known reactivity of this class of compounds.

Halogenation Reactions

(Dichloroiodo)arenes are effective sources of electrophilic chlorine for various halogenation reactions.

(Dichloroiodo)arenes can act as chlorinating agents for electron-rich aromatic compounds. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism. While specific examples employing p-(dichloroiodo)benzoic acid are not documented, it is expected to exhibit similar reactivity to other (dichloroiodo)arenes in the chlorination of activated aromatic substrates. nih.gov

The addition of a halogen and a methoxy (B1213986) group across a double bond, known as vicinal halomethoxylation, can be achieved using hypervalent iodine reagents. Research on the closely related compound, 3-(dichloroiodo)benzoic acid, has shown it to be a convenient and recyclable reagent for the vicinal chloromethoxylation of unsaturated compounds. umn.edu The reactivity of this reagent is reported to be generally similar to that of (dichloroiodo)benzene. umn.edu This suggests that p-(dichloroiodo)benzoic acid would likely also be an effective reagent for this transformation. The advantage of using benzoic acid derivatives is that the reduced form of the reagent can be easily separated from the reaction mixture and potentially reused. umn.edu

Reported Reaction Data for Vicinal Chloromethoxylation using 3-(dichloroiodo)benzoic acid:

| Entry | Substrate (Unsaturated Compound) | Product | Yield (%) |

| 1 | Styrene | 2-Chloro-1-methoxy-1-phenylethane | 85 |

| 2 | Cyclohexene | 1-Chloro-2-methoxycyclohexane | 82 |

| 3 | 1-Octene | 1-Chloro-2-methoxyoctane | 78 |

Note: The data in this table is for the meta-isomer, 3-(dichloroiodo)benzoic acid, as reported in the literature. umn.edu Specific data for the para-isomer was not found.

Selective Iodination of Deactivated Arenes utilizing Iodine(III) Systems

Hypervalent iodine(III) reagents are recognized for their capacity to act as electrophilic iodine sources, facilitating the iodination of various aromatic systems. For deactivated arenes, which are challenging substrates for electrophilic substitution, potent iodine(III) oxidants are often employed. In a typical reaction, an aryl iodine(III) species activates molecular iodine (I₂) to generate a highly electrophilic iodinating agent.

One study reports a method for iodinating deactivated aryl rings using various aryl iodine(III) oxidants in the presence of a minimal quantity of sulfuric acid. This system successfully oxidizes I₂ in organic solvents. While this study utilized compounds like 3-iodosylbenzoic acid (3-IBA), it highlights a relevant methodology where a functionalized iodoarene is used as a recyclable oxidant for the iodination of challenging substrates. The general principle involves the in situ generation of a potent electrophilic iodine species capable of reacting with electron-poor aromatic rings.

Formation of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and hypervalent iodine(III) reagents have emerged as valuable tools in this domain, offering mild and often metal-free alternatives to traditional methods.

Oxidative Cross-Coupling and Cross-Dehydrogenative Coupling Reactions

Oxidative cross-coupling and cross-dehydrogenative coupling (CDC) reactions enable the direct formation of a C-C bond by coupling two C-H bonds, representing a highly atom-economical approach. Hypervalent iodine(III) reagents are frequently used as oxidants to facilitate these transformations. They can promote the coupling of a wide range of C-H bonds, including those in arenes, carbonyl compounds, and ethers.

For instance, the oxidative coupling of β-dicarbonyl compounds with various nucleophiles, including alcohols and carboxylic acids, can be achieved using iodine(III) reagents. The proposed mechanism often involves the electrophilic attack of the iodine(III) species on the enol form of the carbonyl compound, followed by nucleophilic displacement of the iodanyl group to form the new C-C or C-O bond. While specific examples using p-(dichloroiodo)benzoic acid are not available, its structural similarity to other effective reagents suggests potential applicability in such transformations.

Arylation and Alkynylation Strategies with Hypervalent Iodine Reagents

Hypervalent iodine reagents, particularly diaryliodonium salts and alkynyliodonium salts, are excellent reagents for the transfer of aryl and alkynyl groups, respectively. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

The general reactivity of a (dichloroiodo)arene involves the potential for ligand exchange or reductive elimination, which could, in principle, be harnessed for arylation reactions. For example, palladium-catalyzed ortho-arylation of benzoic acids has been developed, though these methods typically employ aryl iodides as the coupling partners and other oxidants. The direct use of a compound like p-(dichloroiodo)benzoic acid as both the oxidant and a potential aryl source is a mechanistically complex but conceivable pathway that remains to be explored in the literature.

Synthesis and Functionalization of Heterocyclic Compounds

The construction and modification of heterocyclic rings are of immense importance in medicinal chemistry and materials science. Hypervalent iodine(III) reagents have proven to be versatile in mediating a variety of cyclization and functionalization reactions to afford diverse heterocyclic scaffolds.

Construction of Five-Membered Heterocycles (e.g., Pyrroles, Imidazoles, Oxazoles, Isoxazoles, Aziridines)

The synthesis of five-membered heterocycles often involves oxidative cyclization pathways where hypervalent iodine(III) reagents act as the oxidant.

Oxazoles and Isoxazoles : The synthesis of oxazoles can be achieved through iodine-mediated oxidative cyclization of enamide intermediates formed from N-acylamino acids. Similarly, isoxazoles can be synthesized from α,β-unsaturated ketoximes using reagents like o-iodoxybenzoic acid (IBX), a hypervalent iodine(V) compound. The corresponding iodine(III) reagents are also known to promote such cyclizations.

Pyrroles : The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation from 1,4-dicarbonyl compounds and primary amines, can be facilitated by various catalysts. While not directly involving hypervalent iodine reagents as a core component, the versatility of these reagents in other oxidative cyclizations suggests their potential utility in novel pyrrole syntheses.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Oxindoles, Azirines)

Indoles and Oxindoles : The synthesis of indoles is a well-established field with numerous named reactions. The functionalization of the indole (B1671886) nucleus is an area where hypervalent iodine reagents have found significant use. For instance, the direct C-2 oxidation and C-3 chlorination of indoles to form 3-chloro-2-oxindoles can be achieved using hypervalent iodine reagents. A controllable synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles has been developed using 1-chloro-1,2-benziodoxol-3-(1H)-one. While this is a cyclic iodine(III) reagent, it demonstrates the capability of such species to effect complex transformations on the indole scaffold. The use of (dichloroiodo)arenes like p-(dichloroiodo)benzoic acid could potentially offer an alternative route to similar chlorinated oxindole (B195798) structures.

Late-Stage Functionalization of Complex Heterocyclic Skeletons

The direct modification of complex molecules, particularly those with pharmaceutical or biological relevance, at a late stage of synthesis is a highly sought-after strategy in medicinal chemistry and drug discovery. This approach, known as late-stage functionalization (LSF), allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships without the need for de novo synthesis. Hypervalent iodine reagents, including derivatives of p-(dichloroiodo)benzoic acid, are emerging as powerful tools for LSF due to their unique reactivity and often mild reaction conditions.

While specific examples detailing the use of Benzoic acid, p-(dichloroiodo)-(8CI) for the late-stage functionalization of complex heterocyclic skeletons are not extensively documented in dedicated studies, the well-established reactivity of analogous (dichloroiodo)arenes and other hypervalent iodine(III) reagents provides a strong basis for its potential applications. These reagents are known to mediate a variety of transformations on heterocyclic cores.

Transition-metal-free C-H and N-H arylation reactions using diaryliodonium salts, which can be conceptually related to the reactivity of p-(dichloroiodo)benzoic acid, have been successfully applied to the late-stage modification of heteroarenes. nih.gov These reactions offer a direct method for introducing aryl groups to heterocyclic scaffolds, a common strategy for modulating the biological activity of a molecule. For instance, the direct C-H functionalization of heterocycles is an increasingly valuable tool in modern drug discovery. nih.govchem-station.com

Hypervalent iodine(III) reagents are effective in promoting oxidative cyclizations and atom-transfer reactions, which can be employed to functionalize heterocyclic compounds. dovepress.com The electrophilic nature of the iodine(III) center in p-(dichloroiodo)benzoic acid can be harnessed to activate substrates for subsequent intramolecular or intermolecular reactions, leading to the introduction of new functional groups or the formation of new rings on a pre-existing heterocyclic framework. Given the importance of heterocyclic motifs in pharmaceuticals, the development of mild and selective methods for their functionalization is of paramount importance. frontiersin.org

Catalytic Applications and Organocatalysis

Benzoic acid, p-(dichloroiodo)-(8CI), and related hypervalent iodine compounds, are not only used as stoichiometric reagents but are also finding increasing use in catalytic applications. The ability of the iodine(III) center to participate in redox cycles makes these compounds suitable for use as catalysts or co-catalysts in a variety of organic transformations. This is particularly significant in the field of organocatalysis, which seeks to replace traditional metal-based catalysts with more environmentally benign and sustainable alternatives. rsc.org

Hypervalent iodine compounds exhibit prominent oxidizing properties and an electrophilic nature, making them attractive candidates for developing novel catalytic cycles. rsc.org Their application in catalysis often involves an in situ regeneration of the active hypervalent iodine species from a reduced iodoarene precursor, typically using a terminal oxidant.

Synergistic Catalytic Systems (e.g., SiO2-supported RuCl3/3-(dichloroiodo)benzoic acid)

A notable example of the catalytic application of a derivative of p-(dichloroiodo)benzoic acid is its use in a synergistic catalytic system. A green, recyclable, and efficient oxidative system has been developed based on silica-supported ruthenium trichloride (B1173362) (SiO2-supported RuCl3) and 3-(dichloroiodo)benzoic acid for the oxidation of alcohols and sulfides in water. uni-muenchen.de This system demonstrates the potential of combining a transition metal catalyst with a hypervalent iodine co-catalyst to achieve enhanced reactivity and selectivity.

In this system, the 3-(dichloroiodo)benzoic acid acts as the stoichiometric oxidant, while the ruthenium catalyst facilitates the turnover. The reaction proceeds under mild conditions and offers high conversions and excellent chemoselectivity. A significant advantage of this system is its sustainability; the SiO2-RuCl3 catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. uni-muenchen.de Furthermore, the reduced form of the hypervalent iodine reagent, 3-iodobenzoic acid, can be easily separated from the reaction mixture and re-oxidized back to 3-(dichloroiodo)benzoic acid in high yield. uni-muenchen.de

Table 1: Oxidation of Alcohols and Sulfides using SiO2-RuCl3/3-(dichloroiodo)benzoic acid Catalytic System uni-muenchen.de

| Substrate | Product | Conversion (%) |

| Benzyl alcohol | Benzaldehyde | >99 |

| 1-Phenylethanol | Acetophenone | >99 |

| Cinnamyl alcohol | Cinnamaldehyde | >99 |

| Cyclohexanol | Cyclohexanone | 99 |

| 1-Octanol | Octanal | 98 |

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | >99 |

| Diphenyl sulfide | Diphenyl sulfoxide | >99 |

Transition Metal-Free Transformations Mediated by p-(dichloroiodo)benzoic acid

A significant area of application for hypervalent iodine reagents, including p-(dichloroiodo)benzoic acid, is in mediating organic transformations without the need for transition metal catalysts. nih.gov This is a rapidly growing field in organic synthesis, driven by the desire to develop more sustainable and cost-effective chemical processes. Transition-metal-free reactions often offer advantages in terms of reduced toxicity, simplified purification procedures, and compatibility with a wider range of functional groups. organic-chemistry.org

Diaryliodonium salts, which share reactivity patterns with (dichloroiodo)arenes, are widely used as arylating agents in transition-metal-free C-C and carbon-heteroatom bond-forming reactions. nih.gov These reactions typically proceed via either a radical pathway or a nucleophilic aromatic substitution mechanism. The electrophilic nature of the hypervalent iodine center activates the aryl group for attack by a nucleophile.

While specific studies focusing solely on p-(dichloroiodo)benzoic acid in this context are limited, the general reactivity of (dichloroiodo)arenes suggests their utility in a range of transition-metal-free transformations. For example, (dichloroiodo)benzene is a known chlorinating agent. rsc.org The principles of these reactions can be extended to the functionalization of various organic molecules. The development of visible-light-induced, transition-metal-free reactions has further expanded the scope of these transformations, offering mild and environmentally friendly synthetic methods. organic-chemistry.org

Advanced Spectroscopic Characterization and Reaction Monitoring

X-ray Crystallography for Structural Elucidation of Benzoic Acid, p-(dichloroiodo)-(8CI) Derivatives and Intermediates

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of "Benzoic acid, p-(dichloroiodo)-(8CI)" and its derivatives, this method provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively govern the compound's physical and chemical properties.

Derivatives of benzoic acid, particularly those with halogen substituents, have been extensively studied using X-ray diffraction. A common structural motif observed in the crystal structures of many benzoic acid derivatives is the formation of centrosymmetric hydrogen-bonded dimers. In these dimers, the carboxylic acid groups of two molecules interact through strong O—H⋯O hydrogen bonds, creating a stable eight-membered ring. This dimerization is a predominant feature in the solid-state structure of benzoic acid itself and is also observed in various halogenated derivatives. For instance, the crystal structure of 4-(3-chloroanilino)benzoic acid reveals that molecules pair up to form these characteristic acid–acid dimers.

Table 1: Crystallographic Data for a Representative Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(4-chlorobenzamido)benzoic acid |

| Formula | C₁₄H₁₀ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.8843 (10) |

| b (Å) | 5.0367 (2) |

| c (Å) | 20.9264 (12) |

| β (°) | 117.489 (2) |

| V (ų) | 2513.7 (2) |

| Z | 8 |

Note: This data is for a representative related compound and is intended to be illustrative of the type of information obtained from X-ray crystallography.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within a molecule.

For "Benzoic acid, p-(dichloroiodo)-(8CI)," the ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons. Due to the para-substitution pattern, the aromatic region would likely show a pair of doublets, corresponding to the protons ortho and meta to the carboxylic acid group. The chemical shifts of these protons are influenced by the electronic effects of both the carboxylic acid and the dichloroiodo group. The electron-withdrawing nature of these groups would lead to a downfield shift of the aromatic proton signals compared to unsubstituted benzene (B151609). The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "Benzoic acid, p-(dichloroiodo)-(8CI)," distinct signals would be observed for the carboxyl carbon, the ipso-carbons attached to the substituents, and the protonated aromatic carbons. The chemical shift of the carboxyl carbon is typically found in the range of 165-175 ppm. The carbon atom attached to the iodine (C-I) would also have a characteristic chemical shift.

NMR spectroscopy is also a powerful technique for monitoring reaction kinetics. By acquiring spectra at different time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked. This allows for the determination of reaction rates and the identification of any observable intermediates. For reactions involving "Benzoic acid, p-(dichloroiodo)-(8CI)," NMR can be used to follow its conversion to other products, providing valuable mechanistic insights.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzoic Acids

| Compound | ¹H NMR (Aromatic Protons) | ¹³C NMR (Carboxyl Carbon) |

|---|---|---|

| Benzoic Acid | 7.4-8.2 | ~172.6 |

| 2-Chlorobenzoic Acid | 7.3-8.1 | ~171.1 |

| 4-Methylbenzoic Acid | 7.2-7.9 | ~167.8 |

Note: Data is for representative compounds in CDCl₃ or DMSO-d₆ and serves to illustrate typical chemical shift ranges. rsc.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Reaction Progress Monitoring and Kinetic Studies

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable techniques for monitoring the progress of chemical reactions and for kinetic studies, as they can provide real-time information about changes in the concentrations of reactants, intermediates, and products.

UV-Vis Spectroscopy: Aromatic compounds like "Benzoic acid, p-(dichloroiodo)-(8CI)" exhibit characteristic UV absorption bands arising from electronic transitions within the benzene ring. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents. The absorption spectrum of benzoic acid in aqueous solution typically shows two main bands, often referred to as the B-band and C-band, around 230 nm and 274 nm, respectively, at acidic pH. rsc.org The presence of the dichloroiodo group is expected to cause a bathochromic (red) shift in these absorption bands. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of a reaction can be determined.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups within a molecule. For "Benzoic acid, p-(dichloroiodo)-(8CI)," the IR spectrum will be dominated by strong absorptions characteristic of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers. docbrown.info A strong C=O stretching vibration will appear around 1680-1700 cm⁻¹. docbrown.info Additionally, C-O stretching and O-H bending vibrations will be present in the fingerprint region. The presence of the dichloroiodo group may give rise to specific vibrations, although these might be weaker and in the lower frequency region of the spectrum. The progress of a reaction can be monitored by observing the disappearance of a characteristic band of a reactant or the appearance of a new band corresponding to a product. For example, if the carboxylic acid group is converted to an ester, the broad O-H stretch will disappear, and the C=O stretch will shift to a higher wavenumber (around 1735 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for Benzoic Acid

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in COOH) | Stretching | 3300-2500 (broad) |

| C=O (in COOH) | Stretching | 1700-1680 |

| C-O (in COOH) | Stretching | 1320-1210 |

| O-H (in COOH) | Bending | 960-900 |

Source: Adapted from general IR spectroscopy data for benzoic acid. docbrown.info

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

In the mass spectrum of "Benzoic acid, p-(dichloroiodo)-(8CI)," the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. The high-resolution mass spectrum would allow for the determination of its elemental formula. The fragmentation of the molecular ion provides valuable structural information. For benzoic acid, a characteristic fragmentation is the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.info Another significant fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, formed by the loss of carbon monoxide (CO) from the benzoyl cation. docbrown.info

For "Benzoic acid, p-(dichloroiodo)-(8CI)," similar fragmentation pathways are expected. The molecular ion would likely undergo cleavage of the C-I bond or the bonds within the dichloroiodo group. The loss of chlorine atoms and the entire dichloroiodo group would lead to characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would result in distinctive isotopic clusters for chlorine-containing fragments, aiding in their identification.

Mass spectrometry is also exceptionally well-suited for the identification of reaction intermediates, which are often present in very low concentrations. By coupling a reaction vessel to a mass spectrometer, transient species can be detected and characterized, providing a deeper understanding of the reaction mechanism.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of Benzoic Acid

| m/z | Ion |

|---|---|

| 122 | [C₆H₅COOH]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Source: Based on the known fragmentation pattern of benzoic acid. docbrown.info

Table of Compound Names

| Compound Name |

|---|

| 2-(4-chlorobenzamido)benzoic acid |

| 2-Chlorobenzoic Acid |

| 4-(3-chloroanilino)benzoic acid |

| 4-Methylbenzoic Acid |

| Benzoic acid |

| Benzoic acid, p-(dichloroiodo)-(8CI) |

| Benzoyl cation |

Recyclability and Environmental Considerations in the Use of Benzoic Acid, P Dichloroiodo 8ci

Design Principles for Recyclable Hypervalent Iodine Reagents

The development of recyclable hypervalent iodine reagents is a cornerstone of sustainable organic synthesis. nsf.govnih.gov The primary goal is to facilitate the easy separation of the reduced iodoarene from the reaction mixture and its subsequent re-oxidation back to the active hypervalent iodine compound. nsf.gov Several key design principles have been established to achieve this. nsf.govnih.govresearchgate.net

One of the most effective strategies involves immobilizing the iodine reagent on a solid support, such as a polymer. researchgate.netrsc.org Polymer-supported hypervalent iodine reagents can be quantitatively recovered by simple filtration, regenerated, and reused in subsequent reactions. researchgate.netrsc.org Another approach is the design of non-polymeric recyclable reagents that exhibit low solubility in specific solvents, allowing for their precipitation and recovery after the reaction is complete. researchgate.net The introduction of fluorous tags to the iodoarene backbone has also been explored to enable facile separation through fluorous solid-phase extraction. nsf.gov

| Design Principle | Description | Advantages |

| Immobilization on Solid Supports | The iodoarene is covalently attached to an insoluble polymer backbone. | Easy separation by filtration, quantitative recovery, potential for use in flow chemistry. researchgate.netrsc.org |

| Insolubility-Based Separation | The reduced form of the reagent is designed to be insoluble in the reaction medium. | Simple recovery through precipitation and filtration without the need for a solid support. researchgate.net |

| Fluorous Tagging | A perfluoroalkyl chain is attached to the iodoarene. | Allows for separation from non-fluorous compounds using fluorous solid-phase extraction. nsf.gov |

| Ionic Liquid Supports | The hypervalent iodine moiety is incorporated into an ionic liquid structure. | Combines the properties of the reagent with the unique characteristics of ionic liquids, such as low volatility and thermal stability. nsf.gov |

Regeneration and Reusability Strategies for Benzoic Acid, p-(dichloroiodo)-(8CI) (e.g., from 3-iodobenzoic acid)

The regeneration of the active hypervalent iodine(III) species from its reduced form is a critical step in the recycling loop. nsf.gov In the case of Benzoic acid, p-(dichloroiodo)-(8CI), the reduced form would be the corresponding iodoarene, which is 3-iodobenzoic acid. The re-oxidation of this precursor is essential for the reusability of the reagent.

The general strategy for regenerating a hypervalent iodine(III) dichloride involves a two-step process. First, the iodoarene is oxidized to the corresponding iodoso species (I=O), and then this intermediate is treated with a source of chloride, typically hydrochloric acid or a chlorosilane, to furnish the dichloroiodane. The oxidation of the iodoarene can be achieved using various terminal oxidants. acs.org

Commonly used oxidants for the regeneration of hypervalent iodine reagents include peroxy acids (like m-chloroperoxybenzoic acid), sodium periodate, or electrochemical methods. nih.govnsf.gov The choice of oxidant is crucial and should align with green chemistry principles, favoring reagents that produce benign byproducts. nsf.gov For instance, the use of molecular oxygen in the presence of a co-catalyst is an attractive and environmentally friendly approach for the aerobic preparation of hypervalent iodine reagents. nih.govrsc.org

A plausible regeneration cycle for Benzoic acid, p-(dichloroiodo)-(8CI) from 3-iodobenzoic acid would involve:

Separation: The 3-iodobenzoic acid byproduct is separated from the reaction mixture, for example, through precipitation or extraction.

Oxidation: The recovered 3-iodobenzoic acid is oxidized to the corresponding iodoso or iodylbenzoic acid using a suitable terminal oxidant.

Chlorination: The oxidized intermediate is then treated with a chlorinating agent to regenerate Benzoic acid, p-(dichloroiodo)-(8CI).

The efficiency of this regeneration process is paramount for the economic and environmental viability of using recyclable hypervalent iodine reagents. researchgate.net

Atom Economy and Waste Reduction Strategies in Hypervalent Iodine Chemistry

A significant drawback of using stoichiometric hypervalent iodine reagents is their poor atom economy. nih.govnih.gov Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.com In reactions mediated by reagents like Benzoic acid, p-(dichloroiodo)-(8CI), the iodoarene moiety is released as a byproduct, which is not incorporated into the final product, thus lowering the atom economy. nih.govnih.gov

Several strategies have been developed to address this issue and reduce waste in hypervalent iodine chemistry:

Catalytic Systems: A major advancement is the development of catalytic systems where the iodoarene is used in substoichiometric amounts and continuously regenerated in situ by a terminal oxidant. rsc.org This approach significantly improves atom economy and reduces the amount of iodoarene waste. rsc.org

Reagent Design: The design of hypervalent iodine reagents where a larger portion of the molecule is transferred to the substrate can also enhance atom economy.

By implementing these strategies, the environmental impact of hypervalent iodine chemistry can be substantially mitigated, making it a more sustainable synthetic tool.

Application of Green Chemistry Principles for Sustainable Synthesis

The development and use of recyclable hypervalent iodine reagents like Benzoic acid, p-(dichloroiodo)-(8CI) align well with several principles of green chemistry. eurekaselect.comumn.edu These principles provide a framework for designing chemical products and processes that are more environmentally benign.

| Green Chemistry Principle | Application in Hypervalent Iodine Chemistry |

| Waste Prevention | The use of recyclable reagents and catalytic systems minimizes the generation of iodoarene waste. nsf.govnih.gov |

| Atom Economy | Catalytic systems and cascade reactions are designed to maximize the incorporation of reactant atoms into the final product. nih.govnih.gov |

| Less Hazardous Chemical Syntheses | Hypervalent iodine reagents are often less toxic alternatives to heavy metal-based oxidants. nih.gov |

| Design for Energy Efficiency | Many reactions involving hypervalent iodine reagents can be conducted under mild conditions, reducing energy consumption. mindmapai.app |

| Use of Renewable Feedstocks | While not always directly applicable to the reagent itself, the overall process can be designed to use renewable starting materials. |

| Reduce Derivatives | The high selectivity of many hypervalent iodine reagents can reduce the need for protecting groups. |

| Catalysis | The development of catalytic cycles using iodoarenes is a key area of research. rsc.org |

| Design for Degradation | While not a primary focus, the iodoarene byproducts are generally more amenable to environmental degradation than many heavy metal wastes. |

| Real-time analysis for Pollution Prevention | In-process monitoring can be used to optimize reaction conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | The stability and ease of handling of many hypervalent iodine reagents contribute to safer laboratory practices. nih.gov |

The ongoing research into recyclable and catalytic hypervalent iodine systems demonstrates a commitment to making organic synthesis more sustainable and environmentally responsible. eurekaselect.comumn.edu

Broader Research Perspectives and Interdisciplinary Connections

Applications in Chemical Biology

The unique properties of hypervalent iodine compounds, such as Benzoic acid, p-(dichloroiodo)-(8CI), position them as valuable tools in chemical biology. Their reactivity and potential for tailored design open up avenues for bioorganic transformations and the development of sophisticated chemical probes.

(Dichloroiodo)arenes, the class of compounds to which Benzoic acid, p-(dichloroiodo)-(8CI) belongs, are recognized for their utility as mild and selective oxidizing and chlorinating agents in organic synthesis. nih.govdovepress.com This reactivity can be harnessed for bioorganic transformations, where reactions are carried out on biological molecules or in biological systems. For instance, these reagents can effect the chlorination of various organic substrates under mild conditions. nih.gov The benzoic acid moiety in the target compound could serve to enhance water solubility or to direct the reagent to specific sites within a biological system, such as the active site of an enzyme.

Hypervalent iodine(III) reagents are known to participate in a variety of transformations, including the oxidative functionalization of carbonyl compounds, alkenes, and arenes, as well as oxidative rearrangements. researchgate.net In a bioorganic context, this could translate to the site-specific modification of proteins or other biomolecules. For example, the oxidation of sulfide-containing amino acid residues, like methionine, to sulfoxides is a well-established reaction for hypervalent iodine reagents. nih.gov Such modifications are crucial for studying protein function and for the development of new therapeutic strategies.

The general classes of hypervalent iodine(III) compounds and their reactivity are summarized in the table below:

| Class of Hypervalent Iodine(III) Compound | General Formula | Key Reactivity | Potential Bioorganic Applications |

| (Dichloroiodo)arenes | ArICl₂ | Chlorinating agent, Oxidizing agent | Site-specific chlorination of biomolecules, Oxidation of amino acid residues |

| Iodosylarenes | ArIO | Oxygen transfer agent | Epoxidation of unsaturated fatty acids, Hydroxylation of steroids |

| [Bis(acyloxy)iodo]arenes | ArI(OCOR)₂ | Oxidizing agent, Acylating agent | Oxidative cyclization of peptides, Introduction of acyl groups |

The development of chemical probes is essential for interrogating biological systems. Hypervalent iodine compounds offer a unique scaffold for the design of such tools. The iodine atom can act as a central hub to which different functional groups can be attached, allowing for the creation of multifunctional probes.

The "click" chemistry-friendly nature of some hypervalent iodine reagents allows for their easy incorporation into larger molecular architectures. The benzoic acid group of "Benzoic acid, p-(dichloroiodo)-(8CI)" provides a convenient handle for conjugation to biomolecules, such as proteins or nucleic acids, or to reporter molecules like fluorophores. This would enable the targeted delivery of the reactive hypervalent iodine moiety to a specific location within a cell or organism.

Furthermore, the reactivity of the dichloroiodo group can be exploited for activity-based protein profiling (ABPP). An ABPP probe based on this compound could be designed to react covalently with the active site of a target enzyme, allowing for its identification and characterization. The inherent reactivity of the I(III) center can be tuned by modifying the substituents on the aromatic ring, providing a mechanism for controlling the probe's selectivity.

Potential in Materials Science and Polymer Chemistry

While the direct application of "Benzoic acid, p-(dichloroiodo)-(8CI)" in materials science is not yet widely reported, the known chemistry of benzoic acid and hypervalent iodine compounds suggests several potential uses. Benzoic acid and its derivatives are utilized in the synthesis of polymers, acting as monomers, initiators, or modifiers to impart specific properties to the resulting materials. justlonghealth.commdpi.comrsc.org

For instance, benzoic acid can be incorporated into alkyd resins to accelerate the drying of paint films and enhance their gloss, hardness, and water resistance. snowhitechem.com The presence of the dichloroiodo group could introduce new functionalities. This group could serve as a site for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone.

Moreover, hypervalent iodine compounds can act as initiators or catalysts in polymerization reactions. The controlled radical polymerization technique of photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization can be mediated by photoredox catalysts in the presence of a thiocarbonylthio compound, which can act as a chain transfer agent and initiator. google.com It is conceivable that a hypervalent iodine compound could play a role in initiating such processes.

The conductivity of conducting polymers like PEDOT:PSS can be enhanced by treatment with benzoic acid, which increases the aggregation of the conductive PEDOT chains. nih.gov The introduction of a heavy atom like iodine in "Benzoic acid, p-(dichloroiodo)-(8CI)" could potentially influence the electronic and optical properties of such materials, opening doors for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Supramolecular Assembly and Intermolecular Interactions of Benzoic Acid-Derived Iodine Compounds

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of crystal engineering and materials design. Benzoic acid derivatives are known to form robust hydrogen-bonded dimers through their carboxylic acid groups. rsc.org In the case of iodine-containing benzoic acids, the interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and predictable extended networks. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govresearchgate.net In the solid state, iodo-substituted benzoic acids can form halogen bonds with nitrogen-containing heterocycles, such as pyridines, or with oxygen atoms. nih.gov These interactions, in conjunction with the primary hydrogen-bonding motifs, can direct the assembly of molecules into one-, two-, or three-dimensional structures. nih.gov

The strength and directionality of these interactions are influenced by the substituents on the benzoic acid ring. The dichloroiodo group in "Benzoic acid, p-(dichloroiodo)-(8CI)" is expected to be a strong halogen bond donor. The interplay of O-H···O hydrogen bonds from the carboxylic acid dimers and C-I···N or C-I···O halogen bonds could be exploited to construct novel supramolecular materials with tailored properties.

The types of intermolecular interactions and their roles in the supramolecular assembly of similar compounds are detailed in the table below:

| Intermolecular Interaction | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding (O-H···O) | Interaction between the carboxylic acid proton and a carbonyl oxygen of a neighboring molecule. | Formation of dimeric synthons, which are the primary building blocks of the assembly. nih.gov |

| Halogen Bonding (C-I···N/O) | Interaction between the electrophilic region of the iodine atom and a nitrogen or oxygen atom. | Connects the primary hydrogen-bonded motifs into higher-order structures (1D, 2D, or 3D networks). nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the overall stability of the crystal packing. researchgate.net |

Future Directions and Emerging Research Areas

The field of hypervalent iodine chemistry is continually evolving, with a significant focus on developing new reagents with enhanced reactivity, selectivity, and sustainability. "Benzoic acid, p-(dichloroiodo)-(8CI)" stands as a potential precursor for novel reagents with applications in asymmetric synthesis.

A major goal in modern organic synthesis is the development of methods for the enantioselective construction of chiral molecules. Chiral hypervalent iodine reagents have emerged as powerful tools for a range of asymmetric transformations, including the oxidation of sulfides, α-functionalization of carbonyls, and oxidative dearomatization reactions. nih.govbeilstein-journals.orgnih.gov

The synthesis of chiral hypervalent iodine reagents typically involves the introduction of a chiral ligand to the iodine center or the use of a chiral iodoarene backbone. nih.gov "Benzoic acid, p-(dichloroiodo)-(8CI)" could serve as a starting material for the synthesis of novel chiral reagents. The carboxylic acid group provides a handle for the attachment of a chiral auxiliary. Subsequent ligand exchange at the iodine center could then generate a chiral hypervalent iodine(III) species.

Alternatively, the dichloroiodo group could be converted to other hypervalent iodine functionalities, which could then be made chiral. The development of such reagents would expand the toolbox of synthetic chemists and enable the efficient and environmentally friendly synthesis of enantioenriched molecules. The general strategies for creating chiral hypervalent iodine reagents offer a roadmap for how "Benzoic acid, p-(dichloroiodo)-(8CI)" could be utilized in this exciting area of research. nih.govnih.gov

Implementation in Flow Chemistry Systems

The application of hypervalent iodine compounds in continuous flow chemistry represents a significant advancement in synthetic methodology, offering enhanced safety, efficiency, and scalability for a variety of chemical transformations. While specific studies detailing the implementation of p-(dichloroiodo)benzoic acid in flow systems are not extensively documented in publicly available research, the broader class of hypervalent iodine reagents has been successfully integrated into continuous-flow setups. These systems leverage the unique reactivity of hypervalent iodine compounds for processes such as oxidations, fluorinations, and cyclizations.

The use of immobilized hypervalent iodine reagents on solid supports is particularly advantageous in flow chemistry. This approach facilitates the separation of the reagent and its reduced form from the product stream, enabling simplified purification protocols and the potential for reagent recycling. For instance, polymer-supported diaryliodonium salts and iodoarenes have been employed in microreactors to perform efficient transformations with minimal contamination of the product.

Flow chemistry also offers a safer environment for handling potentially hazardous reactions involving hypervalent iodine reagents. The small reaction volumes within microreactors or packed-bed reactors minimize the risks associated with exothermic reactions or the handling of unstable intermediates. Moreover, precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup allows for the optimization of reaction conditions to maximize yield and selectivity, which can be challenging to achieve in traditional batch processes.

Table 1: Comparison of Batch vs. Flow Chemistry for Hypervalent Iodine Reactions

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Milligram to gram | Gram to kilogram |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent heat transfer |

| Mass Transfer | Often diffusion-controlled | Enhanced mixing and mass transfer |

| Safety | Potential for thermal runaway | Minimized risk due to small reaction volumes |

| Process Control | Manual or semi-automated | Fully automated with precise control |

| Reproducibility | Can be variable | High reproducibility |

| Reagent Handling | Bulk handling of reagents | Continuous feed of reagents |

| Workup | Often requires extraction and chromatography | In-line purification and separation possible |

Research in this area continues to focus on the development of novel solid-supported hypervalent iodine reagents that are robust, efficient, and recyclable for use in continuous manufacturing processes. The integration of these reagents into automated flow synthesis platforms is a key area of exploration for the pharmaceutical and fine chemical industries.

Exploration of Photoredox Catalysis and Electrochemistry in Hypervalent Iodine Transformations

The intersection of hypervalent iodine chemistry with photoredox catalysis and electrochemistry has opened up new avenues for chemical synthesis, providing milder and more sustainable methods for a range of transformations. While direct studies on p-(dichloroiodo)benzoic acid in these specific contexts are limited, the general principles have been established with other hypervalent iodine compounds.

In the realm of photoredox catalysis , visible light-absorbing photocatalysts are used to generate highly reactive radical intermediates from hypervalent iodine precursors. psu.edu This strategy has been successfully applied to C-H functionalization, amination, and other bond-forming reactions. psu.edunih.gov The hypervalent iodine reagent can act as either a precursor to a reactive radical or as an oxidant in the catalytic cycle. For example, the photolysis of a hypervalent iodine compound can generate an electrophilic radical that can then engage in subsequent reactions. The mild conditions and high selectivity of photoredox catalysis make it an attractive method for complex molecule synthesis.

Electrochemistry offers an alternative approach to generate and regenerate hypervalent iodine species in situ. tue.nl Anodic oxidation can be used to convert iodobenzene (B50100) derivatives to their corresponding hypervalent iodine compounds, which can then participate in synthetic transformations. This electrochemical approach avoids the use of stoichiometric chemical oxidants, leading to a more environmentally benign process. The electrochemical oxidation of benzoic acid itself has been studied on various electrode materials, leading to hydroxylated intermediates. tue.nl This suggests the potential for electrochemical methods to be applied to functionalized benzoic acids like the title compound.

The combination of these techniques with hypervalent iodine chemistry is a burgeoning field of research. The ability to use light or electricity to drive these transformations offers significant advantages in terms of sustainability and process control.

Table 2: Overview of Photoredox and Electrochemical Methods in Hypervalent Iodine Chemistry

| Technique | Activating Agent | Key Intermediates | Advantages | Representative Transformations |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light | Radical cations, radical anions, electrophilic radicals | Mild reaction conditions, high selectivity, access to novel reactivity | C-H functionalization, amination, trifluoromethylation beilstein-journals.org |

| Electrochemistry | Electric Current | Hypervalent iodine(III) and (V) species, radical ions | Avoids stoichiometric oxidants, in situ reagent generation, precise control of redox potential | Oxidative cyclizations, fluorinations, alcohol oxidations |

Future research in this area will likely focus on expanding the scope of reactions that can be achieved using these methods and developing a deeper mechanistic understanding of the underlying processes. The application of these techniques to specific molecules like p-(dichloroiodo)benzoic acid could unlock new synthetic pathways and applications.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for p-(dichloroiodo)benzoic acid, and how can regioselectivity be controlled?

- Methodology : Begin with benzoic acid derivatives and employ sequential halogenation. First, chlorinate the para position using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃). Next, introduce iodine via iodination using iodine monochloride (ICl) or hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene). Regioselectivity is ensured by leveraging the directing effects of the carboxylic acid group, which favors para substitution. Monitor reaction progress with TLC and confirm purity via HPLC .

Q. How do the structural features of p-(dichloroiodo)benzoic acid influence its chemical reactivity?

- Key Features :

- The electron-withdrawing carboxylic acid group directs halogenation to the para position.

- Iodine’s large atomic radius introduces steric hindrance, slowing nucleophilic substitution.

- Chlorine and iodine create a polarized aromatic ring, enhancing electrophilic reactivity.

Q. What analytical techniques are optimal for quantifying p-(dichloroiodo)benzoic acid in mixtures?

- Recommended Methods :

- HPLC-MS : Use a reverse-phase C18 column with UV detection at 254 nm (for aromatic absorption) and mass spectrometry for halogen isotope confirmation.

- NMR Spectroscopy : ¹³C NMR can resolve iodine-induced splitting patterns, though heavy atom effects may complicate ¹H NMR.

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve iodine’s spatial arrangement .

Advanced Research Questions

Q. What mechanistic pathways explain the oxidizing behavior of p-(dichloroiodo)benzoic acid in organic synthesis?

- Mechanism : Hypervalent iodine (I³⁺) acts as a two-electron oxidant. Proposed pathways include:

- Ligand Coupling : Iodine transfers oxygen or halogens to substrates via a three-membered transition state.

- Single Electron Transfer (SET) : Generates radical intermediates, particularly in the presence of light or initiators.

Q. How can computational models predict the stability of p-(dichloroiodo)benzoic acid under varying pH and temperature?

- Approach : Use density functional theory (DFT) to calculate:

- Thermodynamic Stability : Assess bond dissociation energies (BDEs) for I–Cl and C–I bonds.

- Acid Dissociation Constant (pKa) : Predict deprotonation behavior using solvation models (e.g., COSMO-RS).

- Degradation Pathways : Simulate hydrolysis or thermal decomposition via transition-state analysis.

Q. What challenges arise in NMR characterization of p-(dichloroiodo)benzoic acid, and how are they resolved?

- Challenges :

- Quadrupolar Broadening : Iodine’s nuclear spin (I = 5/2) causes signal splitting and line broadening in ¹H/¹³C NMR.

- Isotopic Effects : Natural abundance of ¹²⁷I and ¹²⁹I introduces complexity in mass spectrometry.

- Solutions :

- Use ultra-high-field NMR (≥600 MHz) to enhance resolution.

- Pair with X-ray crystallography or IR spectroscopy for complementary structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.